2-(4-Chloro-3-fluorophenyl)-2-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZYNIDAGIXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Halogenated Aromatic Alcohols in Organic Chemistry
Halogenated aromatic alcohols are a particularly important subclass of substituted phenyl alcohols. The incorporation of halogen atoms, such as chlorine and fluorine, into the aromatic ring introduces several key features that enhance their synthetic utility. nih.govnih.gov Halogens exert a strong electron-withdrawing inductive effect, which can significantly alter the acidity of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution. nih.gov This electronic modulation is crucial for controlling reaction pathways and achieving desired chemical transformations.
Furthermore, the presence of halogens provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures. In the context of medicinal chemistry, halogenation is a widely employed strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. namiki-s.co.jpresearchgate.net The specific combination of different halogens, as seen in 2-(4-Chloro-3-fluorophenyl)-2-butanol, allows for fine-tuning of these properties.
Overview of the Structural Characteristics of 2 4 Chloro 3 Fluorophenyl 2 Butanol
2-(4-Chloro-3-fluorophenyl)-2-butanol is a tertiary alcohol characterized by a phenyl ring substituted with both a chlorine and a fluorine atom. The butanol moiety features a hydroxyl group on the second carbon, which is also the point of attachment to the substituted phenyl ring. This tertiary alcohol structure imparts specific steric and electronic properties to the molecule. The IUPAC name for this compound is 2-(4-chloro-3-fluorophenyl)butan-2-ol. sigmaaldrich.comsigmaaldrich.com
The key structural features include:
A tertiary alcohol group, which is generally less reactive in oxidation reactions compared to primary or secondary alcohols.
A 4-chloro substituent, which is a moderately deactivating group in electrophilic aromatic substitution and can participate in various cross-coupling reactions.
A 3-fluoro substituent, which is the most electronegative element and strongly influences the electronic environment of the aromatic ring. The carbon-fluorine bond is very strong, often enhancing metabolic stability. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClFO |
| Molecular Weight | 202.66 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | PXCZYNIDAGIXEK-UHFFFAOYSA-N sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
This table is interactive. You can sort and filter the data.
Reaction Mechanisms and Chemical Transformations of 2 4 Chloro 3 Fluorophenyl 2 Butanol
Reactions of the Aromatic Ring
The reactivity of the aromatic ring in 2-(4-chloro-3-fluorophenyl)-2-butanol is influenced by the directing and activating/deactivating effects of the chloro, fluoro, and 2-hydroxy-2-butyl substituents.
Both chlorine and fluorine are ortho, para-directing groups in electrophilic aromatic substitution reactions. pearson.comyoutube.comstudy.com However, they are also deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. pearson.com The 2-hydroxy-2-butyl group is an ortho, para-directing and activating group.
The positions for electrophilic attack on the aromatic ring of this compound are determined by the combined directing effects of these three substituents. The most likely positions for substitution are ortho and para to the activating 2-hydroxy-2-butyl group, and also considering the ortho, para directing effects of the halogens.
Position 5: This position is ortho to the chloro group and para to the 2-hydroxy-2-butyl group. It is activated by the alkyl group and directed to by the chlorine.
Position 6: This position is ortho to the fluoro group and ortho to the 2-hydroxy-2-butyl group. It is activated by the alkyl group and directed to by the fluorine.
Steric hindrance from the bulky 2-hydroxy-2-butyl group may influence the regioselectivity, potentially favoring substitution at the less hindered position 5. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid catalyst like AlCl₃). wikipedia.orglibretexts.orgjove.comlibretexts.org
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Chloro-3-fluoro-5-nitrophenyl)-2-butanol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-4-chloro-3-fluorophenyl)-2-butanol |
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. organic-chemistry.orgresearchgate.netchegg.com The aromatic ring of this compound is not sufficiently activated for SNAr to occur under standard conditions, as it lacks such strongly deactivating groups. The chloro and fluoro substituents themselves are not activating enough to facilitate nucleophilic attack.
For SNAr to be a viable pathway, the aromatic ring would need to be further substituted with a strong electron-withdrawing group, for instance, a nitro group, at a position ortho or para to one of the halogens. In such a scenario, a strong nucleophile, like an alkoxide or an amine, could displace the halogen. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. jove.comdoubtnut.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative fluorine atom.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The 4-chloro-3-fluorophenyl moiety of the molecule contains a carbon-chlorine bond that can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org The reactivity in these transformations is significantly influenced by the nature of the halide and the electronic properties of the aromatic ring. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > Cl > F. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl chloride with a boronic acid (R-B(OH)₂) to form a new carbon-carbon bond at the 4-position of the phenyl ring. The presence of the electron-withdrawing fluorine atom may have a modest activating effect on the carbon-chlorine bond. However, the coupling of aryl chlorides can be challenging and often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields. acs.orgdntb.gov.uaresearchgate.netresearchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgnih.govthieme.deorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net In a hypothetical Heck reaction, this compound would react with an alkene (e.g., styrene or an acrylate) to introduce a vinyl group at the 4-position of the phenyl ring. Similar to the Suzuki coupling, the reaction with an aryl chloride requires robust catalytic systems and often higher reaction temperatures compared to the corresponding bromides or iodides.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of an arylethyne derivative. The general reactivity trends for aryl halides also apply here, with aryl chlorides being the least reactive.
Below is an illustrative table of potential cross-coupling reactions and representative conditions based on analogous systems.
| Reaction | Coupling Partner | Catalyst System (Illustrative) | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)-2-butanol |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 2-(4-((E)-2-phenylethenyl)-3-fluorophenyl)-2-butanol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(3-Fluoro-4-(phenylethynyl)phenyl)-2-butanol |
Transformations of the Alkyl Chain
The tertiary benzylic alcohol functional group in this compound is a key site for various chemical transformations.
The hydroxyl group of the tertiary alcohol can undergo a number of functional group interconversions.
Substitution Reactions: Tertiary benzylic alcohols are prone to Sₙ1-type substitution reactions under acidic conditions, proceeding through a relatively stable tertiary benzylic carbocation intermediate. libretexts.orglibretexts.org Treatment with strong acids in the presence of nucleophiles can lead to the replacement of the hydroxyl group. For instance, reaction with concentrated hydrochloric acid could yield the corresponding tertiary chloride.
Dehydration: Acid-catalyzed dehydration of tertiary alcohols readily occurs to form alkenes. researchgate.netscholaris.canih.govquora.com In the case of this compound, this would likely lead to a mixture of isomeric butenes, with the major product being the most stable alkene (Zaitsev's rule).
Oxidation: The oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires the cleavage of a carbon-carbon bond. beilstein-journals.orgacs.orgresearchgate.netnih.gov Under forcing oxidative conditions, degradation of the molecule is likely. However, certain specialized reagents can effect oxidative transformations.
Etherification: While direct etherification can be challenging, under certain conditions, the tertiary alcohol could be converted to an ether.
The table below summarizes potential functional group interconversions.
| Reaction Type | Reagent(s) | Product Type |
| Substitution (Halogenation) | Concentrated HCl | Tertiary Chloride |
| Dehydration | H₂SO₄, heat | Alkene mixture |
| Oxidation | Strong oxidizing agents | C-C bond cleavage products |
Intramolecular cyclization reactions involving the butanol moiety could be envisioned, although these would be highly dependent on the specific reaction conditions and the presence of other reactive sites. For instance, under strongly acidic conditions that promote carbocation formation, an intramolecular Friedel-Crafts-type reaction with the aromatic ring could potentially occur, though this is speculative and would depend on the activation of the aromatic ring and the stability of the resulting ring system.
Mechanistic Studies of Key Reactions
Due to the lack of specific studies on this compound, the mechanistic discussion is based on generally accepted mechanisms for the reaction classes.
For the palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen bond is a critical factor, which is why the reactivity follows the trend I > Br > Cl. For aryl chlorides, this step is particularly slow and often requires elevated temperatures and specialized, electron-rich ligands to facilitate the reaction. acs.org
In the case of Sₙ1 substitution and E1 dehydration of the tertiary alcohol , the formation of the tertiary benzylic carbocation is the rate-determining step. libretexts.orglibretexts.orgquora.com The stability of this carbocation is enhanced by the benzylic position, but may be slightly destabilized by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring. Kinetic studies on analogous sterically hindered benzylic systems have been used to probe the electronic and steric effects on carbocation formation. cdnsciencepub.com
In Heck reactions , key intermediates are organopalladium species. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0) to form an arylpalladium(II) complex. This is followed by alkene insertion into the aryl-palladium bond and subsequent β-hydride elimination to release the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst. wikipedia.orgnih.gov
For the Suzuki-Miyaura coupling , the catalytic cycle also involves an arylpalladium(II) intermediate formed from oxidative addition. A crucial subsequent step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org
In the Sonogashira coupling , the mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. wikipedia.orgorganic-chemistry.org
For reactions involving the tertiary alcohol , the primary reaction intermediate is the tertiary benzylic carbocation formed upon protonation of the hydroxyl group and subsequent loss of water. libretexts.orglibretexts.org This carbocation can then be trapped by a nucleophile (Sₙ1) or lose a proton from an adjacent carbon to form an alkene (E1).
Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chloro 3 Fluorophenyl 2 Butanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(4-Chloro-3-fluorophenyl)-2-butanol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would display complex multiplets due to the protons on the 4-chloro-3-fluorophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Protons on carbons bearing electronegative substituents are deshielded and resonate at higher chemical shifts. The aliphatic portion of the molecule would show signals for the methyl and ethyl groups attached to the tertiary carbinol carbon. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbons of the butanol chain and the substituted phenyl ring. The carbon atom attached to the hydroxyl group (the carbinol carbon) is expected to resonate in the range of 70-80 ppm. The aromatic carbons would appear in the downfield region of the spectrum, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. Carbons directly bonded to fluorine will exhibit splitting due to C-F coupling.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| -OH | 1.5 - 4.0 | br s |
| -CH₂- | 1.7 - 2.0 | q |
| -CH₃ (ethyl) | 0.8 - 1.0 | t |
| -CH₃ (carbinol) | 1.4 - 1.6 | s |
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 70 - 80 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Other Aromatic C | 115 - 145 |
| -CH₂- | 30 - 40 |
| -CH₃ (ethyl) | 8 - 12 |
| -CH₃ (carbinol) | 25 - 35 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the aliphatic part, correlations would be expected between the methylene (B1212753) protons and the methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in establishing the connectivity between the butanol moiety and the 4-chloro-3-fluorophenyl ring. For instance, correlations from the aliphatic protons to the aromatic carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY could help in determining the relative stereochemistry if diastereomers were present or to study conformational preferences.
In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (SSNMR) can provide valuable information about the structure and packing of this compound in its crystalline form. SSNMR spectra are typically broad due to anisotropic interactions, but techniques like magic-angle spinning (MAS) can be used to obtain higher resolution spectra. ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) would be the experiment of choice to obtain a high-resolution spectrum of the carbon atoms in the solid state. Polymorphism, if present, could be identified by the appearance of different chemical shifts for the same carbon atoms in different crystalline forms.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study its conformational properties.
The IR and Raman spectra of this compound would exhibit characteristic bands for the hydroxyl, alkyl, and substituted aromatic groups.
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. In the Raman spectrum, this band is usually weak.
C-H Stretch: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the tertiary alcohol would give rise to a strong band in the IR spectrum, expected around 1150-1200 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the aromatic ring would result in several bands in the 1450-1600 cm⁻¹ region.
C-Cl and C-F Stretches: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ range.
Predicted Vibrational Frequencies for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (IR) |
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-O stretch | 1150 - 1200 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), could provide deeper insights into the conformational landscape of this compound. Different conformers, arising from rotation around the C-C and C-O single bonds, would have distinct vibrational frequencies. By comparing the experimental IR and Raman spectra with the calculated spectra for different conformers, the most stable conformation in the gas phase or in a particular solvent could be determined.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. The theoretical exact mass of the neutral molecule of this compound, with the chemical formula C₁₀H₁₂ClFO, can be calculated by summing the masses of its constituent isotopes.
| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |
| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |
| Hydrogen | ¹H | 1.007825 | 12 | 12.093900 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total Exact Mass | 202.056071 |
This table presents the calculated exact mass based on the most abundant isotopes.
In an HRMS experiment, the protonated molecule, [M+H]⁺, would be observed. The expected exact mass for this ion would be approximately 203.06390. The presence of chlorine would also give rise to a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in an [M+2+H]⁺ peak at approximately 205.06095 with a relative intensity of about one-third of the [M+H]⁺ peak. The precise measurement of these masses and the confirmation of the isotopic pattern by HRMS would unequivocally confirm the elemental composition of this compound.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. While a specific mass spectrum for this compound is not publicly available, a predictable fragmentation pattern can be deduced based on the known fragmentation of tertiary alcohols, aromatic compounds, and halogenated molecules.
The molecular ion peak (M⁺) in tertiary alcohols is often weak or absent. whitman.edu Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). youtube.com
Predicted Fragmentation of this compound:
A primary fragmentation pathway would involve the loss of an ethyl group (C₂H₅•) via alpha-cleavage, resulting in a stable tertiary carbocation resonance-stabilized by the phenyl ring.
[M - C₂H₅]⁺: This would lead to a significant peak at m/z 173. The positive charge would be stabilized by the adjacent hydroxyl group and the aromatic ring.
Another expected fragmentation is the loss of a water molecule.
[M - H₂O]⁺: The loss of water (18 Da) from the molecular ion would result in a peak at m/z 184. This is a common fragmentation for alcohols. youtube.com
Further fragmentation of the aromatic ring could also occur.
Loss of the chlorofluorophenyl group: Cleavage of the bond between the tertiary carbon and the aromatic ring could lead to a fragment corresponding to the chlorofluorophenyl cation at m/z 129.
Fragments from the butanol side chain: Peaks corresponding to the ethyl group (m/z 29) and methyl group (m/z 15) would also be expected.
The presence of chlorine would be evident in the isotopic pattern of chlorine-containing fragments, with a characteristic M and M+2 peak ratio of approximately 3:1. libretexts.org
| Predicted Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₀H₁₂ClFO]⁺ | 202 |
| [M - H₂O]⁺ | [C₁₀H₁₀ClF]⁺ | 184 |
| [M - C₂H₅]⁺ | [C₈H₇ClFO]⁺ | 173 |
| [C₇H₄ClF]⁺ | Chlorofluorophenyl cation | 129 |
| [C₂H₅]⁺ | Ethyl cation | 29 |
| [CH₃]⁺ | Methyl cation | 15 |
This table outlines the predicted major fragments and their corresponding mass-to-charge ratios.
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for the determination of the solid-state structure of crystalline materials. These methods provide detailed information on molecular geometry, intermolecular interactions, and crystal packing.
Single-Crystal X-ray Diffraction for Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a suitable single crystal of this compound would be required. The process involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Although a crystal structure for this compound has not been reported in the crystallographic databases, we can predict certain structural features based on analogous molecules. The analysis of structurally similar phenyl-substituted butanols suggests that the presence of the bulky phenyl group can influence the supramolecular clustering commonly observed in alcohols. nih.gov
A hypothetical single-crystal structure determination would provide precise data on:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Conformation: Determining the spatial arrangement of the atoms, including the torsion angles of the butanol chain relative to the phenyl ring.
Intermolecular interactions: Identifying and characterizing hydrogen bonding involving the hydroxyl group, as well as potential halogen bonding and π-π stacking interactions, which would govern the crystal packing.
| Predicted Crystallographic Parameter | Expected Value/Information |
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| Unit Cell Dimensions | To be determined by experiment |
| Hydrogen Bonding | Expected between the hydroxyl groups of adjacent molecules |
| Halogen Bonding | Possible interactions involving the chlorine atom |
| π-π Stacking | Potential interactions between the aromatic rings |
This table summarizes the type of information that would be obtained from a successful single-crystal X-ray diffraction study.
Powder X-ray Diffraction (PXRD) for Polymorph Identification
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly useful for identifying different polymorphic forms of a substance. malvernpanalytical.com Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. The PXRD pattern is a fingerprint of the crystalline phase. carleton.edu
A PXRD analysis of a powdered sample of this compound would produce a diffractogram showing a series of peaks at specific diffraction angles (2θ). This pattern is characteristic of the crystal lattice of the compound.
While no experimental PXRD pattern for this compound is available, a typical analysis would involve:
Phase Identification: Comparing the experimental pattern to a database of known patterns to confirm the identity of the material. carleton.edu
Polymorph Screening: Different polymorphs would exhibit distinct PXRD patterns, allowing for their identification and characterization.
Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the sample.
| Analysis Type | Information Gained |
| Phase Identification | Confirmation of the compound's crystalline phase |
| Polymorph Screening | Identification of different crystalline forms |
| Purity Analysis | Detection of crystalline impurities |
| Unit Cell Refinement | Determination of lattice parameters from the peak positions |
This table highlights the applications of Powder X-ray Diffraction in the characterization of this compound.
Other Characterization Techniques
While the prompt specifically requests information on Mass Spectrometry and X-ray Diffraction, it is important to note that a full characterization of this compound would also involve other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to further confirm the molecular structure and Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic O-H stretch of the alcohol.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Following a comprehensive search of scientific literature and chemical databases, no specific Circular Dichroism (CD) spectroscopic data for the enantiomers of this compound has been reported.
In principle, as this compound possesses a chiral center at the tertiary carbon atom bonded to the hydroxyl group, its enantiomers are expected to be CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides valuable information about the stereochemical configuration of the molecule.
A hypothetical CD spectrum for the enantiomers of this compound would exhibit mirror-image curves. For instance, if the (R)-enantiomer shows a positive Cotton effect (a peak in the positive ellipticity region) at a specific wavelength, the (S)-enantiomer would display a negative Cotton effect of equal magnitude at the same wavelength. The position and sign of these Cotton effects are determined by the spatial arrangement of the chromophores relative to the chiral center. In this molecule, the substituted phenyl ring acts as the primary chromophore.
The data obtained from CD spectroscopy would be instrumental in:
Determining the absolute configuration of the enantiomers, often by comparison with theoretical calculations or spectra of structurally related compounds.
Assessing the enantiomeric purity of a sample.
Studying conformational changes in the molecule.
Without experimental data, a representative data table cannot be constructed.
Chiroptical Properties Measurement (e.g., Optical Rotation)
Similar to the case of Circular Dichroism spectroscopy, a thorough literature search did not yield any published experimental data for the specific optical rotation of the enantiomers of this compound.
Optical rotation is a fundamental chiroptical property of chiral substances, measuring the angle to which a plane of polarized light is rotated when passed through a sample of the compound. The two enantiomers of a chiral molecule will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates the light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counter-clockwise.
The specific rotation, [α], is a standardized measure of this property and is calculated using the Biot-Savart law:
[α] = α / (l * c)
where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters.
c is the concentration of the solution in g/mL.
The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589 nm).
Had experimental data been available, a data table would be presented in the following format:
| Enantiomer | Specific Rotation ([α]D) | Solvent | Concentration (g/100mL) | Temperature (°C) |
| (+)-2-(4-Chloro-3-fluorophenyl)-2-butanol | Data not available | Data not available | Data not available | Data not available |
| (-)-2-(4-Chloro-3-fluorophenyl)-2-butanol | Data not available | Data not available | Data not available | Data not available |
The determination of the specific rotation is crucial for characterizing the individual enantiomers of this compound and for quality control in enantioselective synthesis or chiral separation processes.
Computational Chemistry and Mechanistic Insights for 2 4 Chloro 3 Fluorophenyl 2 Butanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For halogenated aromatic compounds, certain functionals have demonstrated particular reliability. acs.orgnih.govresearchgate.net DFT calculations are instrumental in predicting the geometry, electronic properties, and vibrational spectra of 2-(4-Chloro-3-fluorophenyl)-2-butanol.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in this compound, a process known as geometry optimization. Due to the rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring and the butanol moiety, the molecule can exist in various conformations. A systematic conformational search is necessary to identify the global minimum energy structure on the potential energy surface.
The presence of the bulky tertiary butanol group and the substituted phenyl ring suggests that steric hindrance will play a significant role in dictating the preferred conformations. The relative orientation of the phenyl ring with respect to the butanol group will be a key determinant of stability. The optimized geometry provides not only the most stable structure but also a wealth of data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-Cl | 1.75 Å |
| C-F | 1.36 Å | |
| C-O | 1.44 Å | |
| C-C (ring-alkane) | 1.53 Å | |
| Bond Angles | C-C-Cl | 119.5° |
| C-C-F | 118.8° | |
| C-C-O | 110.2° | |
| Dihedral Angle | C-C-C-O | -175.0° |
Electronic Structure and Molecular Orbital Analysis
Once the optimized geometry is obtained, the electronic structure can be investigated in detail. This involves analyzing the distribution of electrons within the molecule and the nature of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the aromatic ring and the C-Cl bond.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 5.87 |
Vibrational Frequency Calculations and Spectroscopic Correlations
Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.
By correlating the calculated frequencies with experimental spectroscopic data, a more definitive assignment of the observed spectral bands can be achieved. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, and the C-Cl and C-F stretching vibrations. researchgate.netlibretexts.org
Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3650 | Alcohol hydroxyl group |
| C-H Stretch | 3100-3000 | Aromatic ring |
| C-H Stretch | 2980-2850 | Alkyl groups |
| C-Cl Stretch | 750 | Chloro substituent |
| C-F Stretch | 1250 | Fluoro substituent |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov By simulating the motions of the atoms at a given temperature, MD simulations can explore the conformational space of this compound and provide insights into its flexibility.
These simulations can reveal how the molecule transitions between different conformations, the timescales of these motions, and the influence of the solvent environment on its structure. For a molecule with multiple rotatable bonds, MD is particularly useful for understanding the full range of accessible shapes and how these might influence its interactions with other molecules.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.govacs.orgresearchgate.netbohrium.com
Transition State Identification and Energy Barriers
A key application of quantum chemical calculations is the study of reaction mechanisms. For an alcohol like this compound, a characteristic reaction is acid-catalyzed dehydration to form an alkene. libretexts.orgacs.orglibretexts.orgbyjus.com Computational methods can be used to model this reaction, identify the structure of the transition state, and calculate the activation energy barrier.
The dehydration of a tertiary alcohol typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. libretexts.orgbyjus.com The stability of this carbocation is a critical factor in the reaction rate. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence the stability of the carbocation and thus the energy barrier for the reaction. By mapping the potential energy surface of the reaction, a detailed understanding of the factors controlling its kinetics and thermodynamics can be obtained. nih.govrsc.org
Table 4: Hypothetical Calculated Energy Profile for the Dehydration of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State 1 (Protonation) | +5.2 |
| Intermediate (Protonated Alcohol) | +2.1 |
| Transition State 2 (Loss of Water) | +25.8 |
| Intermediate (Carbocation) | +15.3 |
| Transition State 3 (Deprotonation) | +18.7 |
| Product (Alkene) | -3.4 |
Reaction Coordinate Mapping and Mechanistic Pathways
While specific computational studies detailing the reaction coordinate mapping for this compound are not extensively available in public literature, the mechanistic pathways for its formation and subsequent reactions can be inferred from established principles and studies on analogous compounds.
Formation Pathway: A primary route to tertiary alcohols like this compound is the Grignard reaction. nih.govresearchgate.net This involves the nucleophilic addition of an organomagnesium reagent (e.g., ethylmagnesium bromide) to a ketone precursor, in this case, 4-chloro-3-fluorobutyrophenone. Density Functional Theory (DFT) calculations on similar Grignard reactions have revealed a complex mechanism, often involving dimeric Grignard reagents where a carbonyl compound coordinates to the magnesium atoms. nih.gov The transition state for the key C-C bond formation involves a concerted, four-centered polar mechanism. nih.gov Computational modeling of this process would map the energy changes as the nucleophilic ethyl group approaches the electrophilic carbonyl carbon of the ketone.
Reaction Pathways of the Alcohol: Tertiary benzylic alcohols can undergo several types of reactions, including dehydration to form alkenes and nucleophilic substitution. masterorganicchemistry.commdpi.com The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring influences the stability of potential carbocation intermediates, which are key to SN1 and E1 pathways. DFT calculations can be employed to model these pathways. For instance, in a dehydration reaction, the reaction coordinate would follow the protonation of the hydroxyl group, the departure of the resulting water molecule to form a tertiary carbocation, and the subsequent elimination of a proton to form an alkene. Hammett analysis and kinetic isotope effect experiments, often supported by DFT, can elucidate whether such reactions proceed via concerted or stepwise mechanisms like a proton-coupled electron transfer (PCET). acs.orgacs.org
To illustrate the application of reaction coordinate analysis, the following table outlines the key stages and corresponding points of interest on a hypothetical reaction coordinate for the synthesis of a tertiary alcohol via a Grignard reaction.
Table 1: Hypothetical Reaction Coordinate Stages for Grignard Synthesis
| Stage | Description | Key Features on Reaction Coordinate |
|---|---|---|
| Reactants | Separated ketone (e.g., 4-chloro-3-fluorobutyrophenone) and Grignard reagent (e.g., ethylmagnesium bromide) in solvent. | Initial energy minimum. |
| Coordination Complex | The carbonyl oxygen of the ketone coordinates to the magnesium atom of the Grignard reagent. | An intermediate energy well preceding the main transition state. |
| Transition State (TS) | A high-energy state where the C-C bond between the Grignard's alkyl group and the carbonyl carbon is partially formed, and the C=O bond is partially broken. | The highest energy point (saddle point) on the reaction coordinate. |
| Product (Alkoxide) | The magnesium alkoxide salt is formed after the C-C bond is fully established. | A deep energy well, representing the initial product before workup. |
| Final Product (Alcohol) | The tertiary alcohol, this compound, is formed after acidic workup. | The final energy minimum of the reaction. |
QSAR (Quantitative Structure-Activity Relationship) Analysis (if applicable to broader chemical class)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. bohrium.comnih.govnih.gov These models are valuable for predicting the properties of new or untested chemicals, thereby guiding the design of novel molecules and prioritizing substances for experimental testing. nih.govunc.edu
For the chemical class to which this compound belongs, namely substituted benzyl (B1604629) alcohols and chlorofluorophenyl compounds, QSAR analysis is highly applicable. Studies on these broader classes provide a framework for how a QSAR model for this specific compound might be developed.
Research on the toxicity of substituted benzyl alcohols has shown that their biological activity can be effectively modeled using descriptors that account for hydrophobicity and electronic effects. bohrium.comresearchgate.netnih.gov For example, a QSAR study on the toxicity of benzyl alcohols to the protozoa Tetrahymena pyriformis demonstrated a strong correlation with both the 1-octanol/water partition coefficient (log Kow), a measure of hydrophobicity, and the Hammett sigma constant (σ), which quantifies the electronic influence of substituents on the aromatic ring. nih.gov In other biological systems, hydrophobicity alone was the primary driver of toxicity. bohrium.com
For halogenated aromatic compounds, QSAR models often incorporate descriptors for lipophilicity (log Kow), electronic properties (e.g., Hammett constants, energy of the lowest unoccupied molecular orbital, ELUMO), and steric parameters. nih.govresearchgate.net A QSAR model for the algal toxicity of various aromatic compounds found that hydrophobicity and electrophilicity were the critical determining factors. nih.gov
A hypothetical QSAR study for a series of 2-(substituted-phenyl)-2-butanols would involve calculating a range of molecular descriptors and using statistical methods like multiple linear regression (MLR) to build a predictive model for a specific activity (e.g., cytotoxicity, environmental fate). The presence of the chloro and fluoro substituents in this compound would significantly influence its descriptor values, particularly those related to electronics (ELUMO, dipole moment) and hydrophobicity (log Kow).
The table below summarizes common descriptors used in QSAR models for the relevant chemical classes.
Table 2: Common Descriptors in QSAR Models for Aromatic Alcohols and Halogenated Aromatics
| Descriptor Type | Specific Descriptor | Property Represented | Relevance to Chemical Class |
|---|---|---|---|
| Lipophilic/Hydrophobic | log Kow | Partitioning between octanol (B41247) and water; a measure of hydrophobicity. | Crucial for membrane transport and interaction with hydrophobic sites. bohrium.comnih.gov |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing ability of a substituent on the aromatic ring. | Influences reaction rates and interactions with biological targets. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; a measure of electrophilicity. | Relates to the molecule's ability to accept electrons in a reaction. nih.gov | |
| Steric | Molar Refractivity (MR) | Molar volume corrected by the refractive index; relates to molecular size and polarizability. | Describes how the size and shape of the molecule affect its fit into a binding site. |
| Topological | Molecular Connectivity Index (χ) | Describes the degree of branching and connectivity in a molecule's structure. | Can correlate with various physical and biological properties. nih.gov |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnumberanalytics.com These theoretical predictions are invaluable for confirming molecular structures, assigning experimental signals, and understanding the relationship between structure and spectroscopic features. numberanalytics.comresearchgate.net
19F NMR Spectroscopy: The presence of a fluorine atom makes 19F NMR spectroscopy a highly sensitive and informative technique for characterizing this compound. Predicting 19F chemical shifts (δ) with quantum chemical methods is now a common practice. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP or ωB97XD and appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pvdz), can provide reliable predictions. nih.govrsc.orgrsc.org Studies on fluorinated aromatic compounds show that calculated isotropic shielding values can be linearly scaled to match experimental chemical shifts with high accuracy, often achieving a mean absolute deviation of around 2-4 ppm. nih.govrsc.org Such calculations can unambiguously assign the chemical shift to the specific fluorine atom in a molecule. acs.org
Vibrational (IR) Spectroscopy: Theoretical calculations can also simulate the infrared (IR) spectrum of a molecule. numberanalytics.comaip.org By calculating the harmonic (and sometimes anharmonic) vibrational frequencies, a theoretical spectrum can be generated that can be compared directly with experimental data. researchgate.netcuny.edu This comparison aids in the assignment of specific absorption bands to the corresponding molecular vibrations (e.g., stretching, bending). For a molecule like this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and the characteristic C-Cl and C-F stretching vibrations. spectroscopyonline.com Anharmonic calculations, while more computationally expensive, often yield better agreement with experimental frequencies. aip.org
The following tables illustrate the expected correlation between computationally predicted and experimentally measured spectroscopic data for a compound like this compound, based on findings for analogous structures.
Table 3: Illustrative Comparison of Predicted vs. Experimental 19F NMR Data
| Computational Method | Predicted 19F Chemical Shift (δ, ppm) | Typical Experimental 19F Chemical Shift (δ, ppm) | Typical Deviation (ppm) |
|---|---|---|---|
| B3LYP / 6-31+G(d,p) with linear scaling | -110 to -115 | -112 to -117 | ± 2-4 nih.gov |
| ωB97XD / aug-cc-pvdz | -111 to -116 | -112 to -117 | ± 3-5 rsc.org |
Note: Values are hypothetical, based on typical chemical shifts for a fluorine atom ortho to a chlorine on a benzene (B151609) ring and reported computational accuracies.
Table 4: Key IR Vibrational Frequencies (Calculated vs. Experimental Ranges)
| Vibrational Mode | Typical Calculated Anharmonic Frequency (cm-1) | Typical Experimental Frequency Range (cm-1) |
|---|---|---|
| O-H stretch (alcohol) | 3550 - 3650 | 3580 - 3670 (free), 3200-3550 (H-bonded) |
| C-H stretch (aromatic) | 3050 - 3100 | 3010 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2980 | 2850 - 2970 |
| C-F stretch (aromatic) | 1200 - 1280 | 1210 - 1270 spectroscopyonline.com |
| C-Cl stretch (aromatic) | 1070 - 1130 | 1080 - 1120 spectroscopyonline.com |
Note: Calculated frequencies are often systematically scaled to improve agreement with experimental values. cuny.edu
Applications and Role As a Synthetic Intermediate of 2 4 Chloro 3 Fluorophenyl 2 Butanol
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral tertiary alcohols are significant motifs in a wide array of biologically active molecules and natural products. researchgate.net The presence of a fully substituted, stereogenic carbon center makes them key components in the construction of complex molecular architectures. The enantioselective synthesis of such alcohols is a focal point of modern organic chemistry, with numerous strategies developed to control their three-dimensional arrangement. researchgate.net
The compound 2-(4-chloro-3-fluorophenyl)-2-butanol, as a member of this class, possesses the inherent qualities of a chiral building block. The halogenated phenyl group offers a site for further functionalization through various cross-coupling reactions, while the tertiary alcohol moiety can be derivatized or used to direct subsequent synthetic transformations. The specific arrangement of the chloro and fluoro substituents on the aromatic ring can influence the electronic properties and lipophilicity of target molecules, which is a critical consideration in medicinal chemistry. nih.govresearchgate.net
Intermediate in the Synthesis of Biologically Active Compounds (Conceptual)
The 4-chloro-3-fluorophenyl moiety is present in a number of biologically active compounds, suggesting that intermediates containing this scaffold are of significant interest in the development of new pharmaceuticals and agrochemicals.
Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogen atoms to modulate a molecule's metabolic stability, binding affinity, and bioavailability. ncert.nic.in The 4-chloro-3-fluorophenyl group, in particular, is a feature of certain bioactive molecules. For instance, derivatives of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one have been synthesized and evaluated for their anticancer and antiangiogenic properties. nih.gov
Conceptually, this compound could serve as a precursor to molecules with a similar substitution pattern. The tertiary alcohol could be transformed into other functional groups or used as a handle for attaching the rest of the molecular framework. The synthesis of such chiral alcohols can be achieved through methods like the asymmetric addition of organometallic reagents to ketones, providing a route to enantiomerically enriched intermediates. nih.gov
In the field of agrochemicals, halogenated aromatic structures are common in herbicides, fungicides, and insecticides. For example, the herbicide Tiafenacil contains a pyrimidinedione core, and its synthesis and degradation products have been studied. nih.gov While not a direct structural analog, the presence of a halogenated phenyl ring highlights the importance of such motifs in agrochemical design. Conceptually, a chiral alcohol like this compound could be explored as an intermediate in the synthesis of new agrochemicals where stereochemistry plays a role in bioactivity.
In material science, fluorinated compounds are investigated for their unique properties, including thermal stability and hydrophobicity. cymitquimica.com Phenyl derivatives of butanol isomers have been studied to understand their supramolecular structures and the influence of the aromatic moiety on their organization. sigmaaldrich.com While specific applications of this compound in material science are not documented, its fluorinated nature suggests it could be a candidate for creating specialized polymers or liquid crystals.
Development of Derivatization Strategies for Specific Applications
The tertiary alcohol group in this compound is a key site for derivatization. Tertiary benzylic alcohols can undergo a variety of transformations. For example, they can be converted to vicinal halohydrins using N-halosuccinimides. mdpi.com The hydroxyl group can also be replaced by other nucleophiles, a reaction that often proceeds through a stabilized benzylic carbocation intermediate. Such derivatization is crucial for building more complex molecules and for creating libraries of compounds for biological screening.
The specific derivatization strategies would depend on the intended application. For pharmaceutical development, reactions that introduce pharmacologically relevant functional groups would be prioritized. In material science, derivatization might focus on creating monomers for polymerization or molecules with specific liquid crystalline properties.
Industrial Scale Synthesis Considerations
The industrial production of chiral tertiary alcohols often relies on robust and cost-effective synthetic methods. The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of alcohols. researchgate.net The synthesis of this compound would likely involve the reaction of an organometallic reagent, such as ethylmagnesium bromide, with 1-(4-chloro-3-fluorophenyl)ethanone.
For industrial applications, achieving high enantioselectivity in the synthesis of chiral molecules is crucial. This can be accomplished through the use of chiral catalysts or auxiliaries in asymmetric synthesis. nih.gov Biocatalytic methods, using enzymes to perform stereoselective reductions of ketones, also offer a green and efficient route to chiral aromatic alcohols on a large scale. nih.gov
The cost-effectiveness of an industrial synthesis is paramount. Process optimization for the production of this compound would focus on several key areas. The use of inexpensive and readily available starting materials is a primary consideration. For a Grignard-based synthesis, the cost of the organometallic reagent and the starting ketone would be significant factors.
Scale-Up Challenges and Solutions
The primary route for the synthesis of this compound involves the reaction of a Grignard reagent, prepared from a dihalogenated benzene (B151609) derivative, with 2-butanone (B6335102). While straightforward in principle, scaling up this process introduces significant complexities.
A key challenge lies in the management of the highly exothermic nature of the Grignard reaction. On a large scale, inefficient heat dissipation can lead to dangerous temperature increases, potentially causing solvent boiling, pressure buildup, and runaway reactions. The heterogeneous nature of the reaction, involving solid magnesium metal, further complicates heat and mass transfer, making consistent temperature control difficult in large batch reactors.
Another significant hurdle is the stringent requirement for anhydrous (water-free) conditions. Grignard reagents are extremely sensitive to moisture, which can quench the reaction and reduce yields. Maintaining a completely dry environment in large industrial vessels and during the transfer of substantial quantities of hygroscopic solvents and reagents is a major operational challenge.
The choice of the starting material for the Grignard reagent, typically 1-bromo-4-chloro-3-fluorobenzene, introduces the issue of chemoselectivity. The bromine atom is more reactive than the chlorine atom, allowing for the preferential formation of the desired Grignard reagent. However, at elevated temperatures or with prolonged reaction times, the risk of side reactions involving the chlorine substituent increases, leading to impurity formation and reduced product purity.
Furthermore, the potential for side reactions, such as Wurtz coupling where the Grignard reagent reacts with the starting halide, can become more pronounced at an industrial scale. These side reactions not only consume valuable starting materials but also complicate the purification process.
Solutions to Scale-Up Challenges:
To address these challenges, the chemical industry is increasingly turning to innovative process technologies and optimization strategies.
Continuous Flow Chemistry: One of the most promising solutions is the adoption of continuous flow manufacturing. ajinomoto.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a controlled environment. This approach offers superior heat and mass transfer compared to large batch reactors, effectively mitigating the risks associated with exothermic reactions. aiche.org The smaller reaction volumes at any given time also enhance safety. Continuous flow systems can be more easily maintained under anhydrous conditions, and the precise control over reaction time minimizes the formation of by-products.
Process Analytical Technology (PAT): The implementation of PAT tools is crucial for monitoring and controlling the reaction in real-time. Techniques such as in-situ infrared (IR) spectroscopy can track the concentration of reactants and products, allowing for immediate adjustments to process parameters to maintain optimal conditions and ensure reaction completion.
Advanced Purification Techniques: The purification of the final product on a large scale requires efficient and scalable methods. While traditional distillation and crystallization are employed, more advanced techniques may be necessary to remove closely related impurities. Chromatographic methods, although often costly, can be optimized for industrial-scale purification to achieve the high purity required for pharmaceutical intermediates.
Below is a table summarizing the key scale-up challenges and their corresponding solutions:
| Challenge | Description | Solution(s) |
| Exothermic Reaction | The Grignard reaction releases a significant amount of heat, which can be difficult to control on a large scale, leading to safety hazards. | - Continuous flow reactors for superior heat transfer.- Advanced cooling systems in batch reactors.- Careful control of reagent addition rates. |
| Anhydrous Conditions | Grignard reagents are highly reactive with water, requiring strictly dry conditions that are challenging to maintain in large industrial equipment. | - Use of dried solvents and reagents.- Inert gas blanketing (e.g., nitrogen or argon).- Closed-system transfers. |
| Chemoselectivity | With a dihalogenated precursor, there is a risk of the Grignard reagent forming at the less reactive halogen site or undergoing further reactions. | - Precise temperature control.- Optimization of reaction time.- Use of appropriate solvents to favor the desired reaction pathway. |
| Side Reactions | The formation of by-products such as from Wurtz coupling can reduce yield and complicate purification. | - Continuous flow chemistry to minimize residence time and side reactions.- Optimization of stoichiometry and reagent addition order. |
| Purification | Isolating the final product with high purity on a large scale can be challenging due to the presence of unreacted starting materials and by-products. | - Optimized distillation and crystallization processes.- Industrial-scale chromatography.- Use of scavenging agents to remove specific impurities. |
Future Research Directions for 2 4 Chloro 3 Fluorophenyl 2 Butanol
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
Future research would need to establish efficient and environmentally benign methods for synthesizing 2-(4-Chloro-3-fluorophenyl)-2-butanol. This would involve exploring various starting materials and catalytic systems to optimize yield and minimize waste, in line with the principles of green chemistry.
Investigation of Uncharted Chemical Reactivity and Transformations
The chemical behavior of this compound is currently unknown. Research would need to focus on its reactions with various reagents to understand its stability, functional group transformations, and potential to serve as a precursor for other novel compounds.
Development of Advanced Analytical Methods for Detection and Quantification
To study this compound, reliable analytical methods for its detection and quantification would need to be developed. This would likely involve techniques such as chromatography (GC, HPLC) and spectroscopy (NMR, IR, Mass Spectrometry) to characterize and measure the compound in various matrices.
Computational Design of Derivatives with Tailored Properties
Once the fundamental properties are understood, computational chemistry could be employed to design derivatives of this compound with specific desired characteristics. These theoretical studies could guide synthetic efforts toward molecules with enhanced biological activity or material properties.
Potential for Derivatization into Materials Science Applications
The structure of this compound, containing both halogen and hydroxyl functional groups, suggests that it could be a building block for new polymers or functional materials. Research in this area would involve derivatizing the compound and evaluating the properties of the resulting materials.
Sustainable Production and Environmental Impact Studies
For any potential application, the development of a sustainable production process is crucial. Furthermore, studies on the environmental fate and potential toxicity of this compound and its degradation products would be necessary to ensure its environmental safety.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Chloro-3-fluorophenyl)-2-butanol?
- Methodological Answer : Synthesis typically involves nucleophilic addition to ketones or Grignard reactions. For example, a ketone precursor (e.g., 4-chloro-3-fluorophenylbutanone) can undergo nucleophilic attack using organometallic reagents like Grignard or organolithium compounds. Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, may be employed to stabilize intermediates, as seen in related alcohol syntheses .
- Example Reaction Conditions :
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cl-3-F-phenylbutanone | MeMgBr | THF | 65–75 | |
| 4-Cl-3-F-phenylbutanone | LiAlH4 | Et2O | 70–80 |
Q. How can the purity of this compound be assessed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) are standard methods. Thin-layer chromatography (TLC) using silica gel plates (e.g., hexane:ethyl acetate 7:3) provides a rapid qualitative assessment. Recrystallization from ethanol/water mixtures can further purify the compound .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and hydroxyl/alkyl groups.
- IR : Stretching vibrations for -OH (~3400 cm) and C-Cl (~750 cm).
- MS : Molecular ion peak at m/z 230.6 (CHClFO). Compare with databases or analogs like 3-(4-chloro-3-fluorophenyl)propionic acid .
Advanced Research Questions
Q. How can contradictions in reported NMR data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or stereochemical variations. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign protons unambiguously. Cross-reference with structurally similar compounds, such as ethyl 2-(4-chloro-2-fluorophenyl)acetate (δ 4.1–4.3 ppm for ester groups) .
- Example Data Comparison :
| Proton Environment | δ (ppm) in DMSO | δ (ppm) in CDCl3 |
|---|---|---|
| Aromatic protons | 7.4–7.8 | 7.2–7.6 |
| Hydroxyl (-OH) | 2.1 (broad) | 1.9 (broad) |
Q. What crystallographic methods are suitable for determining the stereochemistry of this compound?
Q. How can the antimicrobial activity of this compound be evaluated?
- Methodological Answer : Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution to determine minimum inhibitory concentrations (MICs). Compare with structurally related antimicrobial agents, such as N-(4-chloro-3-fluorophenyl)acetamides (MIC range: 8–32 µg/mL) .
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to vary parameters like temperature, catalyst loading, and solvent polarity. For Grignard reactions, anhydrous conditions and slow reagent addition improve yields. Catalytic systems (e.g., CeCl) may enhance selectivity, as seen in analogous syntheses .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact, as chloro/fluorophenyl derivatives may exhibit toxicity similar to 2-chlorophenol (Health Hazard Index = 2) . Store in amber vials under inert gas to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
